3-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide
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Overview
Description
3-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nitro group, a phthalazinone moiety, and a benzamide structure, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-nitrobenzoyl chloride with 4-oxo-3,4-dihydrophthalazine in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at low temperatures, followed by gradual warming to room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: In chemistry, 3-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in biological and medicinal research. It is being investigated for its potential as an inhibitor of specific enzymes, which could lead to the development of new therapeutic agents for various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 3-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The nitro group and phthalazinone moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
- 4-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide
Uniqueness: Compared to similar compounds, 3-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide stands out due to its specific functional groups, which confer unique reactivity and binding properties. Its nitro group, in particular, allows for diverse chemical modifications, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H12N4O4 |
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Molecular Weight |
324.29 g/mol |
IUPAC Name |
3-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C16H12N4O4/c21-15(10-4-3-5-11(8-10)20(23)24)17-9-14-12-6-1-2-7-13(12)16(22)19-18-14/h1-8H,9H2,(H,17,21)(H,19,22) |
InChI Key |
XHQJUMDCMCJJDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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